Product packaging for 16-Keto 17|A-Estradiol-d5 (Major)(Cat. No.:)

16-Keto 17|A-Estradiol-d5 (Major)

Cat. No.: B12421302
M. Wt: 291.4 g/mol
InChI Key: KJDGFQJCHFJTRH-RYDNGNLBSA-N
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Description

Overview of Deuterium-Labeled Steroid Metabolites in Contemporary Research

Deuterium-labeled steroid metabolites have become indispensable tools in biomedical and pharmaceutical research. The primary application of these compounds is as internal standards in mass spectrometry-based analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govzrtlab.com The addition of a known quantity of a deuterated standard to a biological sample allows for precise and accurate quantification of the corresponding endogenous (unlabeled) analyte. This is because the deuterated standard behaves almost identically to the analyte during sample preparation, extraction, and chromatographic separation, but can be distinguished by its higher mass in the mass spectrometer. zrtlab.com This stable isotope dilution method corrects for any loss of the analyte during sample processing, thereby enhancing the reliability and reproducibility of the results. nih.gov

Rationale for Deuterium (B1214612) Labeling of 16-Keto 17β-Estradiol (Major) for Academic Studies

The primary rationale for the deuterium labeling of 16-Keto 17β-Estradiol to produce 16-Keto 17β-Estradiol-d5 (Major) is to create a highly effective internal standard for quantitative analysis. medchemexpress.com When studying estrogen metabolism in various physiological and pathological states, it is crucial to accurately measure the concentrations of individual metabolites like 16-Keto 17β-Estradiol. nih.gov The use of a deuterated internal standard is considered the gold standard for such measurements due to its ability to minimize analytical variability. zrtlab.com The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms, providing a sufficient mass shift for clear differentiation from the native compound in mass spectrometry without significantly altering its chemical properties. cymitquimica.com

Scope and Academic Focus of 16-Keto 17β-Estradiol-d5 (Major) Research

The academic focus of research involving 16-Keto 17β-Estradiol-d5 (Major) is predominantly in the field of analytical biochemistry and clinical chemistry. nih.gov Its primary use is in the development and validation of robust and sensitive analytical methods, particularly LC-MS/MS, for the simultaneous quantification of a panel of estrogen metabolites in various biological matrices, including urine, plasma, and serum. nih.govwikipedia.orgresearchgate.net These methods are then applied in large-scale epidemiological studies and clinical research to investigate the role of estrogen metabolism in health and disease, with a particular emphasis on cancer research, endocrinology, and metabolic disorders. oup.comdrkarafitzgerald.comaacrjournals.org

Interactive Data Tables

Below are illustrative data tables that showcase the type of information generated in studies utilizing deuterated internal standards like 16-Keto 17β-Estradiol-d5.

Table 1: Physicochemical Properties of 16-Keto 17β-Estradiol and its Deuterated Analog

Property16-Keto 17β-Estradiol16-Keto 17β-Estradiol-d5 (Major)
Chemical Formula C₁₈H₂₂O₃C₁₈H₁₇D₅O₃
Molecular Weight 286.37 g/mol 291.40 g/mol
CAS Number 566-75-6Not Available
Synonyms 16-Oxoestradiol, 3,17β-Dihydroxyestra-1,3,5(10)-trien-16-one16-Ketoestradiol-d5, 16-Oxo-17β-estradiol-d5

Note: The data in this table is compiled from various chemical information sources. wikipedia.orgcymitquimica.com

Table 2: Example of LC-MS/MS Method Validation Parameters for Estrogen Metabolite Quantification using a Deuterated Internal Standard

ParameterSpecificationResult
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 105 pg/mL
Intra-day Precision (%CV) < 15%6.8%
Inter-day Precision (%CV) < 15%9.2%
Accuracy (% Bias) Within ± 15%-4.5%
Recovery Consistent and reproducible95%

Note: This table represents typical validation parameters for an LC-MS/MS method for quantifying estrogen metabolites. The values are illustrative and based on general findings in the field. researchgate.net

Table 3: Illustrative Urinary Concentrations of 16-Keto 17β-Estradiol in Different Study Populations

PopulationMean Concentration (ng/mg creatinine)Range (ng/mg creatinine)
Premenopausal Women (Follicular Phase) 0.850.2 - 2.5
Premenopausal Women (Luteal Phase) 1.200.4 - 3.8
Postmenopausal Women 0.450.1 - 1.5
Men 0.300.05 - 1.0

Note: These values are illustrative and compiled from multiple studies investigating urinary estrogen metabolite concentrations. Actual values can vary significantly based on individual factors and the specific study population. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22O3 B12421302 16-Keto 17|A-Estradiol-d5 (Major)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22O3

Molecular Weight

291.4 g/mol

IUPAC Name

(8R,9S,14S)-2,4,6,6,9-pentadeuterio-3,17-dihydroxy-13-methyl-8,11,12,14,15,17-hexahydro-7H-cyclopenta[a]phenanthren-16-one

InChI

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17?,18?/m1/s1/i2D2,3D,8D,13D

InChI Key

KJDGFQJCHFJTRH-RYDNGNLBSA-N

Isomeric SMILES

[2H]C1=CC2=C(C(=C1O)[2H])C(C[C@@H]3[C@@]2(CCC4([C@H]3CC(=O)C4O)C)[2H])([2H])[2H]

Canonical SMILES

CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Methodologies for Deuterium Labeled Estrogen Synthesis and Derivatization for Research Applications

Isotopic Labeling Strategies for Estradiol (B170435) Metabolites

The strategic incorporation of deuterium (B1214612) into estradiol metabolites is a critical step in producing reliable internal standards for sensitive analytical methods. The stability of the carbon-deuterium bond ensures that the label is retained throughout sample preparation and analysis.

Deuterium Incorporation Techniques

While a specific, detailed synthetic protocol for 16-Keto 17β-Estradiol-d5 is not widely published in peer-reviewed literature, its synthesis can be achieved through established methods for deuterium labeling of steroids, particularly those with keto functionalities. The positions of deuterium labeling in commercially available standards, such as at C2, C4, C15, and C17, suggest a multi-step synthetic approach.

Common techniques for deuterium incorporation into steroid skeletons include:

Acid- or Base-Catalyzed Hydrogen-Deuterium Exchange: Protons on carbon atoms adjacent to a carbonyl group (α-protons) are acidic and can be exchanged for deuterium in the presence of a deuterated acid or base and a deuterium source, such as deuterium oxide (D₂O). For 16-Keto 17β-Estradiol, the protons at the C15 and C17 positions are susceptible to this exchange.

Catalytic Deuteration: Transition metal catalysts, such as palladium on carbon (Pd/C), can facilitate the exchange of hydrogen for deuterium using deuterium gas (D₂) or deuterated solvents. This method can be used to introduce deuterium at various positions on the steroid nucleus.

Reduction with Deuterated Reagents: Ketones can be reduced to hydroxyl groups with the incorporation of deuterium using deuterated reducing agents like sodium borodeuteride (NaBD₄). This is a common method for introducing deuterium at a specific position.

Electrophilic Aromatic Substitution: For introducing deuterium onto the aromatic A-ring of the estradiol skeleton (at positions C2 and C4), electrophilic aromatic substitution reactions can be employed using a deuterated acid catalyst.

A plausible synthetic route for 16-Keto 17β-Estradiol-d5 would likely involve a combination of these techniques, starting from a suitable precursor of 16-Keto 17β-Estradiol.

Table 1: Plausible Deuterium Incorporation Strategies for 16-Keto 17β-Estradiol-d5

Target Position(s)Plausible TechniqueReagents
C15, C17Base-catalyzed H/D exchangeNaOD, D₂O
C2, C4Acid-catalyzed H/D exchangeD₂SO₄, D₂O
C17 (if starting from 16,17-diketone)Reduction with deuterated reagentNaBD₄

Chemoselective Derivatization for Analytical Applications

Due to their often low concentrations in biological matrices and their physicochemical properties, estrogens and their metabolites frequently require derivatization prior to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) beilstein-journals.org. Derivatization serves to enhance volatility, improve chromatographic separation, and increase ionization efficiency, thereby improving the sensitivity and specificity of the analysis beilstein-journals.org.

For 16-Keto 17β-Estradiol, with its keto and hydroxyl functional groups, several chemoselective derivatization strategies can be employed. The choice of derivatization reagent depends on the analytical technique and the desired outcome.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl groups to form trimethylsilyl (TMS) ethers. These derivatives are more volatile and thermally stable, making them suitable for GC-MS analysis.

Acylation: Acylating reagents, such as pentafluorobenzoyl chloride (PFBCl) or heptafluorobutyric anhydride (HFBA), react with the hydroxyl groups to form esters. These electronegative derivatives are particularly useful for enhancing sensitivity in electron capture negative ionization (ECNI) mass spectrometry.

Oximation: The keto group at C16 can be derivatized with reagents like O-methylhydroxylamine hydrochloride to form an O-methyloxime. This derivatization is often used to improve the stability and chromatographic behavior of ketosteroids.

Dansylation: Dansyl chloride reacts with the phenolic hydroxyl group at C3, introducing a fluorescent and easily ionizable tag, which significantly enhances detection sensitivity in LC-MS.

The use of 16-Keto 17β-Estradiol-d5 as an internal standard requires that it undergoes the same derivatization reaction as the unlabeled analyte, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.

Table 2: Common Derivatization Reagents for 16-Keto 17β-Estradiol

Functional Group TargetedDerivatization ReagentResulting DerivativeAnalytical Technique
Hydroxyl (C3, C17)BSTFA, MSTFATrimethylsilyl (TMS) etherGC-MS
Hydroxyl (C3, C17)PFBCl, HFBAPentafluorobenzoyl/Heptafluorobutyryl esterGC-ECNI-MS
Keto (C16)O-methylhydroxylamineO-methyloximeGC-MS, LC-MS
Phenolic Hydroxyl (C3)Dansyl chlorideDansyl derivativeLC-MS

Microwave-Assisted Synthesis Approaches for Deuterated Estrogen Esters

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of deuterated estrogen esters nih.gov.

The synthesis of deuterated estrogen esters, which can serve as internal standards, can be efficiently achieved under microwave irradiation. For instance, the esterification of deuterated estrone (B1671321) with various fatty acid chlorides or anhydrides in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) proceeds rapidly under microwave conditions nih.gov. While this specific example pertains to estrone esters, the principle is applicable to other estrogens, including 16-Keto 17β-Estradiol.

The key advantages of using microwave assistance in this context include:

Rapid Reaction Times: Esterification reactions that might take several hours under conventional heating can often be completed in minutes.

Improved Yields: The efficient and uniform heating provided by microwaves can lead to higher conversion rates and reduced formation of byproducts.

Enhanced Efficiency: The speed of the reactions allows for rapid optimization of reaction conditions.

This approach is particularly valuable for the preparation of a library of deuterated estrogen esters for use in metabolic profiling studies.

Elucidation of 16 Keto 17β Estradiol Within Estrogen Metabolic Pathways

Biosynthetic Origins of 16-Keto 17β-Estradiol as an Estradiol (B170435) Derivative

The biosynthesis of 16-Keto 17β-Estradiol is an integral part of estrogen metabolism, which primarily occurs in the liver but also in other tissues. wikipedia.org The parent estrogens, estrone (B1671321) (E1) and the more potent 17β-estradiol (E2), are the primary substrates for three main metabolic pathways: 2-hydroxylation, 4-hydroxylation, and 16-hydroxylation. youtube.comresearchgate.netnih.gov

16-Keto 17β-Estradiol emerges from the 16-hydroxylation pathway, which involves enzymatic modifications on the D-ring of the steroid structure. researchgate.net This pathway is a significant route for estrogen metabolism, particularly during pregnancy. wikipedia.org The process begins with the hydroxylation of estrone (E1) at the C-16 position to form 16α-hydroxyestrone (16α-OHE1). rupahealth.comnih.gov Following this, 16α-hydroxyestrone can be further metabolized. The 16-hydroxylation pathway gives rise to several metabolites, including estriol, 17-epiestriol, 16-epiestriol, and 16-ketoestradiol (B23899). researchgate.netnih.gov 16-Keto 17β-Estradiol is thus an active metabolite derived from the biotransformation of estrone and is related to 16-ketoestrone (B72602). wikipedia.orgmedchemexpress.com

Enzymatic Transformations Governing 16-Keto 17β-Estradiol Formation and Interconversion

The formation and subsequent metabolic fate of 16-Keto 17β-Estradiol are dictated by a series of enzymatic reactions involving both Phase I and Phase II enzymes. These enzymes catalyze the hydroxylation, oxidation, reduction, and conjugation of estrogen molecules.

Hydroxysteroid dehydrogenases (HSDs) are a family of enzymes crucial for the biosynthesis and metabolism of steroid hormones. oup.com Specifically, 17β-hydroxysteroid dehydrogenases (17β-HSDs) are key players, catalyzing the interconversion between 17-ketosteroids and the more active 17β-hydroxysteroids, such as the conversion of estrone (a 17-ketosteroid) to 17β-estradiol (a 17β-hydroxysteroid). nih.govwikipedia.orgnih.gov

At least 14 isoforms of 17β-HSD have been identified in mammals, each with distinct substrate specificities, tissue distribution, and directional preferences (reductive or oxidative). oup.com For instance, 17β-HSD type 1 primarily catalyzes the reduction of estrone to estradiol, thereby increasing estrogenic activity, and is highly expressed in breast cancer tissues. nih.govnih.govnih.gov Conversely, 17β-HSD type 2 mainly oxidizes estradiol to the less potent estrone. nih.gov The formation of 16-Keto 17β-Estradiol and its interconversion with other 16-oxygenated estrogens are influenced by these enzymes. For example, 17β-HSDs can catalyze the reduction of a keto group at the C17 position or the oxidation of a hydroxyl group at the same position, directly impacting the balance of estrogen metabolites within the 16-hydroxylation pathway. While 17β-HSD type 1 is known to convert 16α-hydroxyestrone into estriol, the specific isoforms directly responsible for the synthesis or metabolism of 16-Keto 17β-Estradiol are part of this complex enzymatic network regulating local estrogen activity. nih.gov

Beyond HSDs, other enzyme families are essential in the metabolic pathway leading to and involving 16-Keto 17β-Estradiol.

Phase I Enzymes: The initial step in the 16-hydroxylation pathway is a Phase I reaction catalyzed by members of the cytochrome P450 (CYP) superfamily. oup.com Specifically, the 16α-hydroxylation of estrone is carried out by enzymes such as CYP1A1, CYP1A2, CYP2C8, and CYP3A isoforms. wikipedia.orgoup.comontosight.ai CYP3A7, for example, shows distinct catalytic activity for the 16α-hydroxylation of estrone. oup.com These enzymes introduce a hydroxyl group onto the estrogen molecule, preparing it for further transformation.

Phase II Enzymes: Following Phase I modifications, estrogen metabolites, including those in the 16-hydroxylation pathway, undergo Phase II conjugation reactions. youtube.compharmgkb.org These reactions, such as glucuronidation and sulfation, render the metabolites more water-soluble, facilitating their excretion from the body. nih.govyoutube.com Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). pharmgkb.orgyoutube.com Estrogen metabolites, including 16-Keto 17β-Estradiol, circulate in the body at least partially as sulfated or glucuronidated conjugates. researchgate.net

Table 1: Key Enzymes in the Metabolism of 16-Keto 17β-Estradiol and its Precursors
Enzyme FamilySpecific Enzyme(s)Role in Estrogen Metabolism
Phase I: Cytochrome P450CYP1A1, CYP1A2, CYP2C8, CYP3A4, CYP3A7Catalyze the initial 16α-hydroxylation of estrone, a precursor step. wikipedia.orgoup.comontosight.ai
Phase I: Hydroxysteroid Dehydrogenases17β-HSD family (e.g., Type 1, 2, 7, 12)Catalyze the interconversion of estrogens at the C17 position (e.g., Estrone ↔ Estradiol), influencing substrate availability and metabolite forms. nih.govnih.govnih.gov
Phase II: Conjugation EnzymesUDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs)Conjugate estrogen metabolites to increase water solubility for excretion. researchgate.netpharmgkb.orgyoutube.com

Metabolic Flux and Pathway Branching Involving 16-Keto 17β-Estradiol

The metabolism of parent estrogens branches into three primary pathways: 2-hydroxylation, 4-hydroxylation, and 16-hydroxylation. youtube.comresearchgate.net The distribution of metabolic flux between these pathways is of significant biological interest, as the resulting metabolites have distinct properties. The 2-hydroxylation pathway is often considered the most favorable, producing metabolites with weak estrogenic activity. youtube.com In contrast, the 4- and 16-hydroxylation pathways generate metabolites that are more potent estrogens. youtube.com

The balance between these pathways, sometimes evaluated as the ratio of 2-hydroxylated to 16-hydroxylated metabolites (2/16 ratio), has been investigated as a potential biomarker for estrogen-related conditions. nih.govnih.gov A shift in metabolic flux towards the 16-hydroxylation pathway, which produces 16α-hydroxyestrone and subsequently 16-Keto 17β-Estradiol, results in a higher concentration of these potent estrogenic compounds. This balance can be influenced by various factors, including genetics and diet. nih.gov

Table 2: Comparison of Major Estrogen Metabolic Pathways
PathwayKey MetabolitesGeneral Biological Activity
2-Hydroxylation2-Hydroxyestrone (2-OHE1), 2-Hydroxyestradiol (2-OHE2)Weak estrogenic activity; considered a more favorable pathway. youtube.com
4-Hydroxylation4-Hydroxyestrone (B23518) (4-OHE1), 4-Hydroxyestradiol (4-OHE2)Potent estrogenic metabolites; can form reactive quinones. youtube.com
16-Hydroxylation16α-Hydroxyestrone (16α-OHE1), Estriol (E3), 16-Keto 17β-EstradiolPotent estrogenic activity. youtube.comnih.gov

Comparative Analysis of 16-Hydroxylation Pathway in Research Models

The study of the 16-hydroxylation pathway in various research models has provided valuable insights into its regulation and biological consequences.

In murine models, a strong correlation has been established between the extent of estradiol 16α-hydroxylation and the incidence of mammary tumors. pnas.org Strains of mice with a high incidence of tumors, such as C3H and RIII, exhibit elevated levels of 16α-hydroxylation, whereas strains with a low cancer incidence, like C57BL, have lower levels. pnas.org These studies demonstrated that the high-hydroxylating trait is inherited as an autosomal dominant characteristic and is significantly enhanced by the presence of the mouse mammary tumor virus (MMTV). pnas.org This suggests a link between genetic predisposition, viral factors, and hormonal metabolism in tumorigenesis.

Interestingly, research into the degradation of estrogens by the bacterium Novosphingobium tardaugens has also identified 16-keto-E2 as a metabolic intermediate. nih.gov This indicates that pathways for modifying the C16 position of the steroid nucleus exist outside of mammalian systems, highlighting a conserved target for biological transformation.

Table 3: Estradiol 16α-Hydroxylation in Different Mouse Strains
Mouse StrainMammary Tumor Incidence16α-Hydroxylation Level (% of dose)
RIIIHigh30.7 ± 1.6
C3HHigh21.0 ± 1.5
C57BLLow8.4 ± 0.5

Data adapted from a 1985 study on murine models. pnas.org

Advanced Analytical Methodologies Utilizing 16 Keto 17β Estradiol D5 Major

Stable Isotope Dilution Mass Spectrometry (ID-MS) for Steroid Quantification

Stable isotope dilution mass spectrometry (ID-MS) is a gold standard for the accurate quantification of endogenous compounds in complex biological matrices. uni-muenchen.de This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest, such as 16-Keto 17β-Estradiol-d5, to the sample at the beginning of the analytical process. sigmaaldrich.com Because the labeled internal standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, derivatization yields, and ionization suppression or enhancement in the mass spectrometer. uni-muenchen.desigmaaldrich.com By measuring the ratio of the signal from the endogenous analyte to that of the isotopically labeled internal standard, it is possible to correct for these variations and achieve highly accurate and precise quantification. sigmaaldrich.comclearsynth.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) has long been a powerful tool for the analysis of steroids. nih.govmdpi.com However, due to the low volatility of steroids, derivatization is often required to make them suitable for GC analysis. nih.govnih.gov The use of a deuterated internal standard like 16-Keto 17β-Estradiol-d5 in GC-MS methods helps to control for variability in the derivatization process and sample injection. youtube.comnih.gov The internal standard and the analyte will have nearly identical chromatographic retention times but will be distinguishable by their mass-to-charge ratios in the mass spectrometer. youtube.com This allows for precise quantification even in complex sample matrices. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the analysis of many steroid hormones and their metabolites due to its high sensitivity and specificity. uni-muenchen.denih.gov In LC-MS/MS, 16-Keto 17β-Estradiol-d5 serves as an ideal internal standard. nih.govsemanticscholar.org It co-elutes with the unlabeled analyte, and the mass spectrometer can differentiate between the two based on their distinct masses. nih.govsemanticscholar.org This co-elution is critical for correcting matrix effects, which are a common source of variability in LC-MS/MS analysis. uni-muenchen.de The use of deuterated standards in LC-MS/MS methods for estrogen metabolite profiling has been shown to yield highly reproducible and accurate results, even at the low concentrations typically found in biological samples. semanticscholar.orgnih.gov

Role of 16-Keto 17β-Estradiol-d5 (Major) as an Internal Standard in Isotopic Tracing Experiments

Isotopic tracing experiments utilize stable isotope-labeled compounds to follow the metabolic fate of a particular molecule within a biological system. nih.govyoutube.com In such studies, a labeled precursor is introduced, and the appearance of the label in downstream metabolites is monitored over time. 16-Keto 17β-Estradiol-d5 can serve as an invaluable internal standard in these experiments. sigmaaldrich.comnih.gov While a different isotopically labeled version of estradiol (B170435) (e.g., labeled with ¹³C) might be used as the tracer, the deuterated 16-Keto 17β-Estradiol-d5 can be added to quantify the endogenous levels of this specific metabolite and to correct for analytical variability. nih.govsemanticscholar.org This allows for a more accurate determination of the flux through different metabolic pathways.

Method Development and Validation for Estrogen Metabolite Profiling

The development and validation of robust analytical methods are essential for obtaining reliable data on estrogen metabolite profiles. semanticscholar.org The inclusion of 16-Keto 17β-Estradiol-d5 from the outset of method development is crucial. sigmaaldrich.comnih.gov It allows for the optimization of sample extraction, cleanup, and chromatographic separation conditions while ensuring that the final method will be accurate and precise. semanticscholar.org During method validation, the deuterated standard is used to assess key parameters such as linearity, limit of quantification (LOQ), accuracy, precision, and recovery. semanticscholar.org Regulatory guidelines often recommend the use of stable isotope-labeled internal standards for bioanalytical method validation due to their ability to provide the most reliable results. nih.gov

Precision and Accuracy Enhancement in Biochemical Assays through Deuterated Standards

The use of deuterated standards like 16-Keto 17β-Estradiol-d5 significantly enhances the precision and accuracy of biochemical assays for steroid hormones. clearsynth.comnih.gov Precision refers to the reproducibility of measurements, while accuracy refers to the closeness of the measured value to the true value. clearsynth.com By correcting for systematic and random errors that can occur during sample processing and analysis, deuterated standards minimize variability and improve both of these critical parameters. clearsynth.comsemanticscholar.org This is particularly important when measuring low-abundance metabolites or when comparing results across different laboratories or studies. nih.gov

Table 1: Key Parameters in Method Validation Utilizing Deuterated Standards

ParameterDescriptionRole of 16-Keto 17β-Estradiol-d5 (Major)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.Used to construct the calibration curve and ensure the response ratio is linear.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.Helps to establish the lower boundary of the assay's reliable measurement range.
Accuracy The closeness of the measured value to the true value.Corrects for analytical biases, leading to more accurate results. semanticscholar.org
Precision The degree of agreement among a series of measurements of the same sample.Minimizes variability from sample preparation and instrumental analysis, improving reproducibility. clearsynth.com
Recovery The efficiency of the extraction process in recovering the analyte from the sample matrix.As it behaves identically to the analyte, it provides a true measure of extraction efficiency for each sample.
Matrix Effect The alteration of analyte ionization due to co-eluting compounds from the sample matrix.Co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction. uni-muenchen.de

Biochemical and Molecular Research Investigations of 16 Keto 17β Estradiol

In Vitro Studies on Cellular Metabolism and Interconversion

In vitro studies using cell cultures are fundamental to understanding the biochemical pathways involving 16-Keto 17β-Estradiol at a cellular level. These studies allow for the detailed examination of its metabolism and the enzymes that govern its formation.

The liver is a primary site of steroid metabolism. Studies using primary cultures of liver cells have been instrumental in characterizing the formation of 16-keto 17β-estradiol. Research utilizing primary cultures of chick embryo liver cells has demonstrated the oxidative metabolism of estradiol (B170435) at the C-16 position. nih.gov This C-16 oxidation is a key step in the formation of 16-keto metabolites.

In these cultured avian hepatocytes, the enzymatic reactions for both C-2 and C-16 oxidation of estradiol are detectable. nih.gov The kinetic parameters for these reactions have been determined, providing insight into the efficiency of these metabolic pathways. nih.gov

Table 1: Kinetic Parameters for Estradiol Oxidation in Primary Avian Hepatocyte Cultures

Oxidation PositionApparent Km (μM)Vmax (pmol/mg protein per minute)
C-2 Oxidation23.5119
C-16 Oxidation30.311.7

Data sourced from a study on primary cultures of chick embryo liver cells. nih.gov

These findings indicate that C-16 oxidation, which leads to the formation of compounds like 16-Keto 17β-Estradiol, occurs in liver cells, and its rate can be influenced by various chemicals that induce specific cytochrome P-450 enzymes. nih.gov Other research in liver cancer cell lines, such as HepG2, has shown that 17β-estradiol and its receptor agonists can significantly alter cellular metabolism, including pathways involving glucose and lipids, which are interconnected with steroid metabolism. mdpi.com

Granulosa cells within the ovarian follicle are the primary sites of estrogen production, and their function is critical for reproductive health. nih.gov These cells express the necessary enzymes, such as aromatase, to convert androgens into estrogens. nih.govnih.gov The production of 17β-estradiol by granulosa cells is regulated by follicle-stimulating hormone (FSH). nih.gov

The metabolism of estradiol within these cells is an important aspect of their biochemistry. Studies on human granulosa tumor cell lines (KGN and COV434) have revealed their capacity to metabolize estrogens. nih.gov For instance, the COV434 cell line shows significant expression of CYP1A1, an enzyme involved in estrogen metabolism, leading to the formation of hydroxylated metabolites. nih.gov This metabolic activity can influence the local concentration of bioactive estrogens and their metabolites, including those formed through oxidation at the C-16 position. The disruption of normal estradiol secretion and metabolism in these cells by endocrine-disrupting chemicals highlights the sensitivity of granulosa cell biochemistry to external factors. nih.gov

The interconversion of the less active estrone (B1671321) (E1) to the potent 17β-estradiol (E2) is a critical reaction in estrogen-dependent tissues and is catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs). nih.govnih.gov Specifically, 17β-HSD type 1 is a key enzyme that facilitates the NADPH-dependent reduction of E1 to E2, a process that can drive the proliferation of hormone-dependent breast cancer cells. nih.govnih.gov

Given its role in producing potent estrogen, 17β-HSD1 is a significant target for the development of inhibitors. nih.govnih.gov The kinetics of this enzyme are complex, described as following a random bi-bi mechanism, which is a unique feature compared to other hydroxysteroid dehydrogenases. nih.gov The oxidation of estradiol at the C-16 position is another key enzymatic reaction, with a measured maximum velocity (Vmax) of 11.7 pmol/mg protein per minute in avian liver cell cultures. nih.gov Understanding the kinetics and structure of these enzymes allows for the rational design of inhibitors that can block estrogen activation and serve as potential therapeutic agents. nih.gov

Mechanistic Studies in Animal Models (excluding human clinical trial data)

While extensive research has been conducted on the parent compound 17β-estradiol in various animal models to study its effects on cancer progression, neuroprotection, and metabolic regulation, specific mechanistic studies focusing solely on 16-Keto 17β-Estradiol are not widely reported in available literature. mdpi.comnih.gov Studies often involve the administration of 17β-estradiol through slow-releasing devices in rodent models to investigate its role in mammary gland development and tumor progression. nih.gov Such preclinical animal studies are crucial for understanding the in vivo effects of estrogens and for evaluating the efficacy of potential therapies. nih.gov However, the direct in vivo effects and mechanisms of action of the 16-keto metabolite remain an area requiring further investigation.

Structural-Activity Relationship (SAR) Studies in Receptor Interactions and Enzymatic Processes

Structural-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule like 16-Keto 17β-Estradiol influences its biological activity. These studies examine how modifications to the steroid nucleus affect interactions with enzymes and receptors.

The development of inhibitors for enzymes like 17β-HSD1 heavily relies on SAR. By modifying the estradiol scaffold, for instance at the C-16 position, researchers can design compounds that bind to the enzyme but block its catalytic activity. nih.gov This approach is fundamental to creating drugs that can reduce the local production of potent estrogens in tissues like breast tumors. nih.gov

Ligand-receptor binding assays are used to determine the affinity of a compound for its receptor. For estrogens, the primary targets are the estrogen receptors, ERα and ERβ. 17β-Estradiol binds with high affinity to these receptors, initiating downstream signaling. nih.gov

16-Keto 17β-Estradiol is considered a weak estrogen, which implies a lower binding affinity for estrogen receptors compared to 17β-estradiol. wikipedia.org This is consistent with findings that modifications on the D-ring of the steroid, particularly at the C-16 position, can significantly reduce binding affinity. The introduction of a keto group at C-16 alters the conformation and electronic properties of the molecule, hindering its ability to fit optimally into the ligand-binding pocket of the estrogen receptor.

Table 2: Binding Affinities of 17β-Estradiol for Human Estrogen Receptor-α (ERα) Isoforms

ERα IsoformEquilibrium Dissociation Constant (Kd) (pM)
ER6668.8
ER4660.7

Data from saturation binding assays using [³H]-17β-estradiol and cell-free expressed human ERα isoforms. nih.gov

Microbiological Degradation Pathways and Intermediates of Estradiol and its Metabolites

The microbial degradation of estrogens is a critical process for their removal from the environment, such as in wastewater treatment plants. asm.org Numerous bacteria from diverse phyla have been identified as capable of degrading estradiol, often using it as a carbon and energy source. nih.govfrontiersin.orgasm.org

Following the formation of estrone, a well-documented aerobic degradation route is the "4,5-seco pathway". nih.govfrontiersin.org This pathway involves the following key steps:

4-Hydroxylation: Estrone is hydroxylated at the C4 position by a monooxygenase, often a cytochrome P450 enzyme, to form 4-hydroxyestrone (B23518). nih.govfrontiersin.org

Meta-cleavage: The aromatic A-ring of 4-hydroxyestrone is then opened between C4 and C5 by a 4,5-dioxygenase. nih.govfrontiersin.org

Further Degradation: The resulting meta-cleavage product is unstable and is further processed through a series of reactions, often involving β-oxidation-like steps, to break down the remaining rings. frontiersin.org This ultimately leads to central metabolic intermediates. nih.gov

During these degradation processes, a variety of intermediate metabolites can be formed and have been identified in numerous studies. The specific intermediates detected can vary depending on the microbial species and the environmental conditions. For instance, in studies with Novosphingobium tardaugens, a compound with a mass corresponding to 16-keto-E2 or 16α-OH-E1 was detected during the degradation of estriol. nih.gov In the degradation of E2 by Ochrobactrum sp., the major products identified were estrone (E1) and a hydroxylated derivative, 4,16-OH-E1. nih.gov Another metabolite, pyridinestrone acid, has been identified in several studies and is believed to form from the condensation of the A-ring cleavage product with ammonia. asm.orgnih.gov

Table 2: Identified Intermediates in the Microbiological Degradation of Estradiol

Intermediate CompoundPrecursorMicrobial Species/SystemProposed Pathway StepCitation(s)
Estrone (E1)17β-EstradiolRhodococcus sp., Novosphingobium sp., Ochrobactrum sp., Activated SludgeInitial C17-dehydrogenation nih.govresearchgate.netnih.govnih.govnih.gov
4-HydroxyestroneEstroneSphingomonas sp., Novosphingobium tardaugensC4-hydroxylation of A-ring nih.govasm.org
4-Hydroxyestradiol17β-EstradiolSoil-isolated estrogen-degrading bacteriaC4-hydroxylation of A-ring researchgate.net
16-Keto-17β-Estradiol / 16α-HydroxyestroneEstriolNovosphingobium tardaugensDehydrogenation at C16 or C17 nih.gov
4,16-OH-E117β-EstradiolOchrobactrum sp. strain FJ1Hydroxylation and Dehydrogenation nih.gov
Pyridinestrone AcidMeta-cleavage product of 4-hydroxyestroneSphingomonas sp., Rhodococcus sp., Sewage BacteriaNon-enzymatic reaction with ammonia asm.orgnih.gov
3aα-H-4α(3′-propanoate)7a-β-methylhexahydro-1,5-indanedione (HIP)Estradiol/EstroneNovosphingobium tardaugens, Sphingomonas sp.Intermediate of the lower catabolic pathway nih.govfrontiersin.org

Biological Significance and Research Implications of 16 Keto 17β Estradiol

Role in Estrogen Homeostasis Research

The liver is the primary site for the metabolism of estrogens, which involves Phase I (hydroxylation) and Phase II (methylation and glucuronidation) pathways. metagenicsinstitute.com These processes detoxify and prepare estrogens for excretion. metagenicsinstitute.com The hydroxylation of estradiol (B170435) and estrone (B1671321) results in metabolites with varying biological activities. metagenicsinstitute.com For instance, the 16α-hydroxyestrone (16α-OH) and 4-hydroxyestrone (B23518) (4-OH) metabolites exhibit persistent estrogenic activity. metagenicsinstitute.com

Deuterated standards, such as 16-Keto 17β-Estradiol-d5, are indispensable tools in this research. pharmaffiliates.commedchemexpress.com They serve as internal standards in analytical methods like gas chromatography-mass spectrometry (GC-MS), allowing for precise quantification of endogenous estrogen metabolites in biological samples. nih.gov This accuracy is paramount when studying the delicate balance of estrogen homeostasis and how it is influenced by various factors.

Contributions to Steroid Hormone Balance Studies

The intricate balance of steroid hormones is fundamental to numerous physiological processes. 17β-hydroxysteroid dehydrogenases (17β-HSDs) are key enzymes that regulate the activity of sex hormones by converting less active ketosteroids into more potent 17β-hydroxysteroids, such as the conversion of estrone (E1) to the potent estradiol (E2). nih.govtandfonline.com

Research into inhibitors of these enzymes is a significant area of study, particularly in the context of estrogen-sensitive diseases. nih.govtandfonline.com The synthesis of various derivatives of estradiol, including those related to 16-ketoestradiol (B23899), helps in understanding the structure-activity relationships of these inhibitors. nih.gov

The use of isotopically labeled compounds like 16-Keto 17β-Estradiol-d5 is crucial for pharmacokinetic and metabolic profiling of potential drug candidates that target steroid hormone pathways. medchemexpress.commedchemexpress.com Deuteration can affect the metabolic fate of a molecule, and studying these effects provides valuable insights into drug development. medchemexpress.com

Investigation of Metabolic Ratios and Pathways in Biological Systems

The metabolism of estrogens proceeds through several key pathways, primarily the 2-, 4-, and 16-hydroxylation pathways, leading to metabolites with distinct biological activities. researchgate.net The 16-hydroxylation pathway produces metabolites including 16α-hydroxyestrone, estriol, and 16-ketoestradiol. researchgate.net The relative flux through these pathways can be indicative of certain physiological or pathological states.

Studies have shown that exposure to certain carcinogens can alter the metabolism of E2, affecting the balance of its metabolites. nih.gov The ability to accurately measure these metabolites, including 16-ketoestradiol, is essential for understanding these alterations. nih.gov For example, an increased ratio of 16α-hydroxylated to 2-hydroxylated metabolites has been associated with a higher risk of certain cancers. metagenicsinstitute.com

In vitro studies using liver microsomes have been instrumental in elucidating the enzymatic processes involved in estrogen metabolism, including the formation of 6-keto derivatives of estradiol. acs.org Furthermore, the metabolism of 16-ketoestrone (B72602) and 16-keto-estradiol has been studied in humans to understand their metabolic fate. nih.gov

Research into Endocrine System Regulation by Estradiol Metabolites

Estradiol and its metabolites are powerful signaling molecules that regulate a vast array of physiological functions beyond the reproductive system, including energy metabolism, bone health, and brain function. portlandpress.comnih.govnih.gov Estrogens exert their effects by binding to estrogen receptors (ERs), which in turn modulate gene expression and cellular signaling pathways. nih.gov

The various metabolites of estradiol can have different affinities for these receptors and, consequently, different biological effects. Some metabolites are considered "short-acting" or "impeded" estrogens. wikipedia.org Research into the specific actions of metabolites like 16-ketoestradiol helps to build a more complete picture of the complex regulatory network of the endocrine system. biosynth.com

For instance, 17β-estradiol has been shown to regulate energy metabolism by acting on the brain to control food intake and energy expenditure. nih.gov It also plays a role in mitochondrial function, which is crucial for cellular energy production. nih.gov Understanding how different estradiol metabolites contribute to these regulatory processes is an active area of investigation.

Applications in Environmental Hormone Research

The presence of steroid hormones and their metabolites in the environment, often referred to as endocrine-disrupting compounds (EDCs) or xenoestrogens, is a growing concern. nih.govwikipedia.org These compounds can enter aquatic ecosystems through various sources and have been shown to affect the endocrine systems of wildlife, leading to issues like the feminization of male fish. nih.gov

17β-estradiol is considered a priority environmental pollutant due to its high estrogenic activity. nih.govnih.gov Consequently, there is a significant research effort focused on developing methods to detect and remediate these compounds in water sources. nih.govnih.govmdpi.com

In this context, labeled internal standards like 16-Keto 17β-Estradiol-d5 are vital for developing and validating sensitive analytical methods to monitor the levels of estrogenic compounds in environmental samples. This research is essential for assessing the extent of environmental contamination and for developing effective strategies to mitigate the potential risks to both ecosystem and human health.

Future Directions in Research on 16 Keto 17β Estradiol D5 Major

Advancements in Isotopic Labeling Technologies

The utility of 16-Keto 17β-Estradiol-d5 is intrinsically linked to the technologies that employ it. Future advancements in isotopic labeling are expected to enhance the precision, efficiency, and scope of steroid analysis. Innovations in synthetic chemistry are enabling more complex and stable labeling patterns. nih.gov While deuterium (B1214612) (²H) labeling is common due to the abundance of hydrogen in organic molecules, there is growing interest in incorporating other stable isotopes like ¹³C and ¹⁵N. nih.govsigmaaldrich.com This multi-isotope labeling can provide more detailed information in mass spectrometry by creating unique mass shifts that are distinct from the natural isotopic distribution of the unlabeled analyte. aptochem.com

Furthermore, the development of novel derivatization reagents that introduce a stable isotope label and a permanent charge can significantly improve ionization efficiency in mass spectrometry, a technique crucial for steroid analysis. nih.gov For instance, the use of Girard reagent P and its deuterated counterpart has been shown to increase the ionization efficiencies of steroid hormones by 4 to 504-fold. nih.gov Future research will likely focus on creating even more efficient and versatile labeling strategies to overcome challenges such as ion suppression and to increase the sensitivity of detecting low-abundance steroid metabolites. nih.govsigmaaldrich.com

Integration with Multi-Omics Approaches in Steroid Metabolomics

The era of systems biology demands a holistic understanding of biological processes, moving beyond the study of single molecular classes. The integration of data from metabolomics, proteomics, transcriptomics, and genomics—collectively known as multi-omics—is a powerful approach to unraveling complex biological networks. In this context, 16-Keto 17β-Estradiol-d5 and other deuterated steroid standards are invaluable for providing the accurate quantitative data that underpins the metabolomics arm of these studies.

Future research will see a greater emphasis on combining steroid-focused metabolomics with proteomics to reveal intricate metabolite-protein interaction networks. frontiersin.org For example, studies have already begun to integrate metabolomics and proteomics to understand the metabolic characteristics of conditions like high-intensity interval training and to identify pathways affected in diseases such as pituitary adenomas and ischemic heart failure. nih.govfrontiersin.orgnih.govfrontiersin.org By providing reliable quantification of steroid hormones, deuterated standards enable researchers to correlate changes in steroid levels with alterations in protein expression, leading to a more comprehensive understanding of the regulatory roles of these hormones. nih.govnih.gov The use of stable isotope-labeled tracers can also help to deduce metabolic networks that can then serve as a framework for interpreting data from other omics platforms. nih.gov

High-Throughput Screening Methodologies Utilizing Deuterated Standards

High-throughput screening (HTS) is a cornerstone of modern drug discovery and toxicology, allowing for the rapid assessment of large numbers of compounds. The incorporation of deuterated standards like 16-Keto 17β-Estradiol-d5 is set to enhance the robustness and efficiency of HTS assays for steroid-related targets. In HTS platforms, particularly those coupled with mass spectrometry, deuterated internal standards are essential for accurate quantification and for minimizing variability arising from sample preparation and analysis. aptochem.comnih.gov

Future HTS methodologies will likely involve the use of ambient mass spectrometry techniques, such as atmospheric solids analysis probe (ASAP) mass spectrometry, which allows for the rapid analysis of samples with minimal preparation. nih.gov The use of isotope-labeled internal standards in these methods permits the quantification of analytes in complex mixtures, making it possible to screen large libraries of compounds for their effects on steroid metabolism. nih.gov Additionally, the development of in vitro metabolism systems, such as liver microsomes or hepatocytes, for use in HTS assays will benefit from the inclusion of deuterated standards to accurately measure the formation of metabolites. nih.gov This will be crucial for identifying compounds that modulate the activity of key steroidogenic enzymes.

Elucidating Novel Enzymatic Pathways and Metabolic Intermediates

A fundamental application of isotopically labeled compounds is in the tracing of metabolic pathways. By introducing a labeled precursor into a biological system, researchers can track its conversion into various metabolites, thereby mapping out metabolic routes and identifying the enzymes involved. The use of 16-Keto 17β-Estradiol-d5 and other deuterated steroids will continue to be instrumental in discovering novel enzymatic pathways and metabolic intermediates in steroidogenesis.

Stable isotope-resolved metabolomics (SIRM) is a powerful technique that uses labeled tracers to follow individual atoms through complex metabolic networks. springernature.com This approach has been used to uncover new metabolic pathways in cancer and other diseases. nih.gov The detection of deuterated peaks that are closely eluting with their unlabeled counterparts in mass spectrometry data can confirm the formation of known metabolites and lead to the identification of previously uncharacterized ones. nih.govnih.gov The fragmentation patterns of these labeled metabolites in tandem mass spectrometry provide crucial structural information. nih.govnih.gov Future research will likely employ nontargeted tracer fate detection methods, which combine stable isotope tracers with high-resolution mass spectrometry to quantitatively detect all measurable metabolites derived from a labeled compound without prior knowledge of the metabolic network. nih.gov

Expanded Application in Diverse Biological Models for Mechanistic Insights

To fully understand the physiological and pathological roles of steroids, it is essential to study their effects in a variety of biological models, from cell cultures to whole organisms. The use of deuterated standards like 16-Keto 17β-Estradiol-d5 in these models provides a powerful tool for gaining mechanistic insights into steroid action.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.